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Compound of Interest

Compound Name: 4-Hydroxybenzyl Alcohol

Cat. No.: B041543

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
hydroxybenzyl alcohol, a key intermediate in various chemical syntheses and a compound of
interest in pharmaceutical and materials science research. The guide is intended for
researchers, scientists, and drug development professionals, offering a detailed analysis of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-hydroxybenzyl alcohol,
providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Spectromet

Shift (6) Multiplicity Integration Assighment Solvent er

ppm Frequency
Ar-H (ortho to

7.29 d 2H D20 500 MHz
CH20H)
Ar-H (ortho to

6.90 d 2H D20 500 MHz
OH)

4.54 S 2H -CH20H D20 500 MHz
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Note: The hydroxyl protons (-OH) are often not observed in D20 due to deuterium exchange.

13C NMR Data

Chemical Shift (d) ppm Assignment Solvent
157.85 C-OH (aromatic) D20

134.90 C-CH20H (aromatic) D20

132.29 CH (aromatic, ortho to CH20H) D20

118.17 CH (aromatic, ortho to OH) D20

66.27 -CH20H D20

Infrared (IR) Spectroscopy
Wavenumber (cm~?) Intensity Assignment

O-H stretch (phenolic and

3350 - 3200 Strong, Broad )

alcoholic)
3050 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Medium C-H stretch (aliphatic)

1610, 1510, 1450

Medium to Strong

C=C stretch (aromatic ring)

1240

Strong

C-O stretch (phenolic)

1010

Strong

C-O stretch (primary alcohol)

Mass Spectrometry (MS)
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Relative Intensity

m/z Assignment lonization Method
(%)
Electron lonization
124 100 [M]* (Molecular lon)
(ED
107 40 [M - OH]* El
95 94 [M - CH20H]* El
77 94 [CeHs]* El

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 4-hydroxybenzyl alcohol (approximately 10-20 mg) is
prepared in a suitable deuterated solvent (e.g., Deuterium Oxide - D20, Chloroform-d - CDCls,
or Dimethyl Sulfoxide-de - DMSO-ds) in a standard 5 mm NMR tube. The concentration is
adjusted to ensure adequate signal-to-noise ratio.

Data Acquisition:

e 1H NMR: The *H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. A
standard single-pulse experiment is used with a 90° pulse angle. The spectral width is set to
cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number
of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. The relaxation
delay is set to be at least 5 times the longest T1 relaxation time of the protons of interest.

e 13C NMR: The 3C NMR spectrum is acquired on the same spectrometer. A proton-decoupled
pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and
enhance the signal of carbon atoms. The spectral width is set to cover the expected range of
carbon chemical shifts (typically 0-200 ppm). A larger number of scans (e.g., 1024 or more)
is required due to the lower natural abundance of the 13C isotope.
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Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical
shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

o KBr Pellet: A small amount of 4-hydroxybenzyl alcohol (1-2 mg) is finely ground with
anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good
contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample compartment (or the clean ATR
crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum
Is acquired. The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~?). Typically, 16 or 32 scans are co-added to improve the signal-to-noise
ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via various
methods, including:

o Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube
at the end of a probe, which is then inserted into the ion source and heated to vaporize the
sample.

o Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first dissolved in a
volatile solvent and injected into a gas chromatograph. The components are separated in the
GC column and then introduced into the mass spectrometer.
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lonization: Electron lonization (El) is a common method for the analysis of small organic
molecules like 4-hydroxybenzyl alcohol. In the EI source, the vaporized sample molecules
are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z). The detector then records the abundance of each ion. The resulting mass spectrum
is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-hydroxybenzyl alcohol.
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Caption: General workflow for spectroscopic analysis.
 To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxybenzyl Alcohol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b041543#spectroscopic-data-of-4-hydroxybenzyl-
alcohol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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